molecular formula C25H25N3O3S2 B3412715 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 933235-20-2

2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B3412715
CAS No.: 933235-20-2
M. Wt: 479.6 g/mol
InChI Key: DWWPOIWXTJCZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a benzyl group at position 4 and a thioether-linked acetamide moiety bearing a 4-isopropylphenyl substituent. The thioether bridge (C–S–C) enhances metabolic stability compared to ether analogs, while the 4-isopropylphenyl group may influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-18(2)20-12-14-21(15-13-20)26-24(29)17-32-25-27-33(30,31)23-11-7-6-10-22(23)28(25)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPOIWXTJCZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Analog 1: 2-(4-Cyanophenyl)-1H-benzimidazole acetamide derivatives (e.g., compounds from ) Key Differences: Replaces the 1,2,4-thiadiazine-1,1-dioxide core with a benzimidazole ring. The cyanophenyl substituent may enhance π-π stacking interactions compared to the benzyl group in the target compound . Synthetic Route: Synthesized via condensation of substituted o-phenylenediamine with 4-cyanobenzaldehydes, contrasting with the multi-step thiadiazine ring formation in the target compound .
  • Analog 2 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones ()

    • Key Differences : Features a 1,2,4-triazole-thione core instead of thiadiazine. The triazole-thione tautomerism (thiol ↔ thione) introduces dynamic structural variability, absent in the rigid thiadiazine-dioxide system .
    • Biological Implications : Triazole-thiones exhibit antimicrobial activity via metal ion chelation, whereas the thiadiazine-dioxide core may target enzymes like carbonic anhydrases .

Substituent Variations

  • Analog 3: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () Key Differences: Substitutes the 4-isopropylphenyl group with a benzothiazole ring. Synthetic Route: Utilizes a coupling reaction between chloroacetamide and N-methylpiperazine, differing from the thioether linkage formation in the target compound .
  • Analog 4 : Benzodiazepine-Benzimidazole Hybrids ()

    • Key Differences : Integrates a benzodiazepine moiety with a benzimidazole-thioacetamide chain. The extended π-system and nitrogen-rich framework may improve CNS penetration, unlike the thiadiazine-based compound’s peripheral activity .

Data Table: Comparative Analysis

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Benzo[e][1,2,4]thiadiazine-1,1-dioxide Benzimidazole 1,2,4-Triazole-thione
Key Substituents 4-Benzyl, 4-isopropylphenyl-acetamide 4-Cyanophenyl, thiazolidin-4-one 4-(4-X-Phenylsulfonyl), 2,4-difluorophenyl
Synthetic Method Multi-step cyclization and thioether coupling Condensation with Na₂S₂O₅ Tautomerization-driven cyclization
Bioactivity Hypothesized antimicrobial (via sulfonyl group) Antifungal (reported for similar derivatives) Antibacterial (metal chelation)
Lipophilicity (LogP)* Estimated ~3.5 (high, due to isopropylphenyl) ~2.8 (moderate) ~2.1–2.9 (variable with X)

*LogP values are computational estimates based on substituent contributions.

Research Findings and Mechanistic Insights

  • Metabolic Stability : The thioether linkage in the target compound resists oxidative degradation better than ethers, a trait shared with benzothiazole derivatives () but absent in triazole-thiones () .
  • Structural Rigidity : The planar thiadiazine-dioxide system may limit conformational flexibility compared to benzodiazepine hybrids (), affecting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.